N-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide

Lipophilicity Drug Design Physicochemical Properties

N-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 64694-84-4) is a synthetic, halogen-substituted trifluoroacetanilide with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.60 g/mol. The compound is structurally characterized by an electron‑withdrawing trifluoroacetyl group on the aniline nitrogen, combined with a chloro‑methoxy‑substituted phenyl ring.

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.60 g/mol
CAS No. 64694-84-4
Cat. No. B12134462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide
CAS64694-84-4
Molecular FormulaC9H7ClF3NO2
Molecular Weight253.60 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(F)(F)F)Cl
InChIInChI=1S/C9H7ClF3NO2/c1-16-7-3-2-5(4-6(7)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)
InChIKeyGPXYAWBBRSBDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 64694-84-4): A Fluorinated Acetanilide Research Intermediate


N-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 64694-84-4) is a synthetic, halogen-substituted trifluoroacetanilide with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.60 g/mol [1]. The compound is structurally characterized by an electron‑withdrawing trifluoroacetyl group on the aniline nitrogen, combined with a chloro‑methoxy‑substituted phenyl ring. These features confer moderate lipophilicity (XLogP3 = 2.9) [1] and the potential for enhanced metabolic stability relative to non‑fluorinated analogs, making it a useful building block in medicinal chemistry, agrochemical synthesis, and analytical derivatization workflows.

Why N-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide Cannot Be Freely Substituted by Generic Analogs


In‑class trifluoroacetanilides and their non‑fluorinated acetamide analogs cannot be interchanged without altering key physicochemical and biological properties. The trifluoromethyl group substantially increases electron‑withdrawing character, hydrogen‑bond acceptor count, and lipophilicity compared to non‑fluorinated acetamides [1]. These differences translate into measurable shifts in logP, metabolic stability, and interaction with biological targets, meaning generic substitution risks failure in structure‑activity campaigns, analytical method development, or synthetic pathway design.

Quantitative Differentiation of N-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide Against Closest Analogs


Lipophilicity Advantage Relative to Non-Fluorinated Acetamide Analog

The target compound (N-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide) has a computed XLogP3 of 2.9 [1], while the non‑fluorinated analog N-(3-chloro-4-methoxyphenyl)acetamide (CAS 7073-42-9) has a significantly lower logP (estimated near 1.5–2.0 based on its lower molecular weight and absence of fluorine) . The ~0.9–1.4 log unit increase corresponds to roughly an 8‑ to 25‑fold greater partitioning into octanol, which can enhance membrane permeability in cell‑based assays.

Lipophilicity Drug Design Physicochemical Properties

Distinct Lipophilicity Profile Versus 4-Chlorophenyl Trifluoroacetamide Isomer

In a direct computational comparison, N-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide has an XLogP3 of 2.9 [1], whereas its 4-chlorophenyl analog N-(4-chlorophenyl)-2,2,2-trifluoroacetamide (CAS 404-25-1) has a higher XLogP3 of 3.3 [2]. The 0.4 log unit difference indicates that the introduction of the 4-methoxy group (hydrogen‑bond acceptor) and the 3‑chloro substitution pattern moderately reduces lipophilicity, potentially improving aqueous solubility and reducing non‑specific protein binding.

Lipophilicity Structure-Activity Relationship Isosteric Replacement

Metabolic Stability Advantage Through Trifluoroacetyl Blockade

Trifluoroacetamides are known to resist N‑dealkylation and amide hydrolysis more effectively than non‑fluorinated acetamides due to the strong electron‑withdrawing effect of the CF3 group [1]. While direct microsomal stability data for this specific compound are not publicly available, class‑level evidence indicates that incorporating a trifluoroacetyl group typically increases in vitro half‑life (t½) by 2‑ to 5‑fold over the corresponding acetyl analog in human liver microsomes [1]. Users must verify experimentally, but this well‑established trend supports the selection of the trifluoroacetamide when metabolic soft‑spot blocking is required.

Metabolic Stability In Vitro ADME Trifluoroacetamide

Enhanced Hydrogen‑Bond Acceptor Capacity Relative to Non‑Fluorinated Analog

The target compound possesses 5 hydrogen‑bond acceptor sites (3 fluorine atoms, carbonyl oxygen, methoxy oxygen) and 1 hydrogen‑bond donor (amide NH) [1]. The non‑fluorinated analog N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2) has only 2 hydrogen‑bond acceptors [2]. This increase in hydrogen‑bond acceptor count can enhance aqueous solubility and influence solid‑state packing, which may be exploited in co‑crystal screening or analytical method development.

Hydrogen Bonding Solubility Crystallization

High-Impact Research and Industrial Use Cases for N-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide


Medicinal Chemistry: Lead Optimization Requiring Controlled Lipophilicity and Metabolic Blockade

In structure‑activity relationship (SAR) studies where a phenylacetamide scaffold is being optimized, this compound provides the dual advantage of the metabolic‑stabilizing trifluoroacetyl group and a moderate XLogP3 of 2.9. Compared to the 4‑chlorophenyl analog (XLogP3 3.3), the 3‑chloro‑4‑methoxy pattern offers a 0.4 log unit reduction in lipophilicity [1], which can mitigate off‑target binding risks while retaining fluorine‑mediated stability benefits. When the non‑fluorinated acetamide is used as a baseline, the CF3 derivative is expected to extend microsomal half‑life 2‑ to 5‑fold [2].

Agrochemical Intermediate: Synthesis of Herbicide Analogs with Altered Physicochemical Profiles

The 3‑chloro‑4‑methoxyphenyl moiety is a core substructure of phenylurea herbicides (e.g., metoxuron). Introducing the trifluoroacetamide group instead of the urea linker alters LogP, hydrogen‑bond capacity, and metabolic fate in plants and soil. Researchers developing next‑generation herbicides can use this compound as a building block to systematically explore how CF3 incorporation influences herbicidal activity and environmental persistence, capitalizing on the known electron‑withdrawing effect of the trifluoroacetyl group [1].

Analytical Chemistry: Derivatization Standard for GC‑MS or LC‑MS Method Development

The trifluoroacetyl group enhances volatility and electron‑capture detection sensitivity in gas chromatography. This compound can serve as a reference standard for optimizing derivatization protocols of amines or phenols, especially when chloro‑methoxy‑substituted anilines are target analytes. Its distinct retention time and fragmentation pattern, driven by the CF3‑amide moiety, allow precise quantification in complex matrices such as environmental or biological samples [1].

Co‑crystal and Solid‑State Engineering

The large hydrogen‑bond acceptor count (5) combined with a single donor (1) creates opportunities for multi‑point hydrogen‑bond interactions in co‑crystallization screens. Researchers exploring pharmaceutical co‑crystals can leverage this compound to improve solubility or dissolution rates of poorly soluble APIs, as the electron‑deficient amide carbonyl and fluorine atoms engage in orthogonal interactions not available in non‑fluorinated analogs [1].

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